

chemical structure and properties of 5'-O-DMT-rU

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Compound of Interest

Compound Name: 5'-O-DMT-rU

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5'-O-DMT-rU: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)uridine (**5'-O-DMT-rU**), a crucial building block in the chemical synthesis of ribonucleic acid (RNA). Designed for researchers, scientists, and professionals in drug development, this document details its chemical structure, properties, and its pivotal role in solid-phase oligonucleotide synthesis.

Chemical Structure and Properties

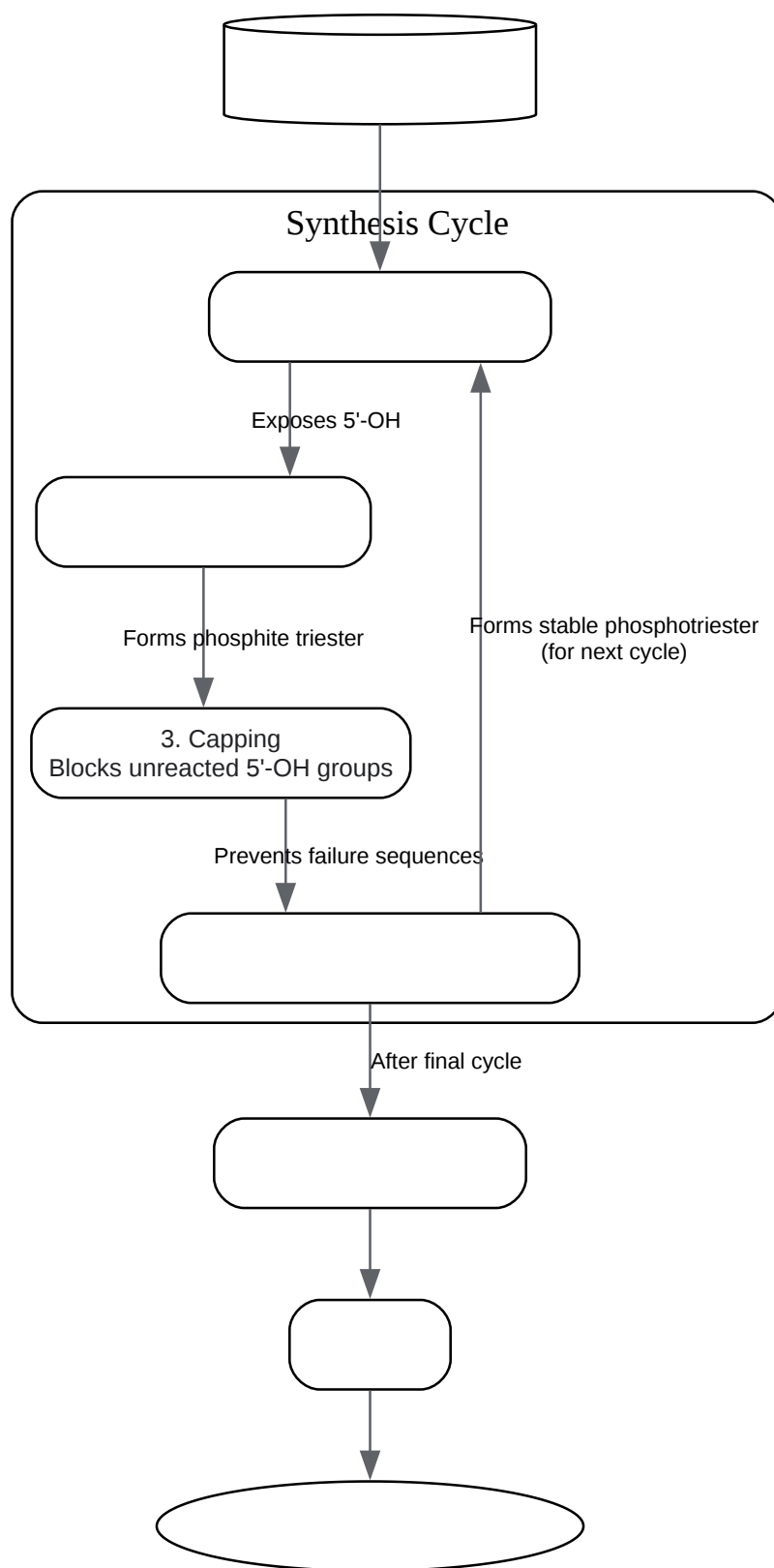
5'-O-DMT-rU is a modified nucleoside where the 5'-hydroxyl group of uridine is protected by a dimethoxytrityl (DMT) group. This acid-labile protecting group is essential for directing the chemical reactions during the stepwise assembly of an RNA oligonucleotide.

Table 1: Chemical and Physical Properties of **5'-O-DMT-rU**

Property	Value
Chemical Formula	C30H30N2O8[1]
Molecular Weight	546.57 g/mol [1]
CAS Number	81246-79-9[1]
Appearance	White to off-white solid
Solubility	Highly soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage	Store at 4°C, protected from light[1]

Role in Solid-Phase RNA Synthesis

5'-O-DMT-rU, in its phosphoramidite form, is a fundamental reagent in the automated solid-phase synthesis of RNA. The synthesis cycle involves four key steps that are repeated for each nucleotide addition.



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Fig. 1: Solid-Phase RNA Synthesis Workflow

Experimental Protocols

The following sections detail the standard methodologies for the key stages of RNA synthesis involving **5'-O-DMT-rU** phosphoramidite.

Solid-Phase Synthesis Cycle

The automated synthesis of RNA oligonucleotides is a cyclical process performed on a solid support, typically controlled pore glass (CPG). Each cycle consists of four main chemical reactions.

Table 2: Standard Protocol for a Single Synthesis Cycle

Step	Reagents and Conditions	Purpose	Typical Duration
1. Deblocking (Detritylation)	3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM)[2][3]	Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling step.[4]	60-120 seconds
2. Coupling	5'-O-DMT-rU phosphoramidite and an activator (e.g., Tetrazole or DCI) in Acetonitrile[5]	Formation of a phosphite triester linkage between the incoming phosphoramidite and the free 5'-hydroxyl of the growing oligonucleotide chain.	2-10 minutes
3. Capping	Acetic Anhydride and N-Methylimidazole (Cap A and Cap B)[3]	Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).[4]	30-60 seconds
4. Oxidation	Iodine solution in THF/Water/Pyridine[3]	Conversion of the unstable phosphite triester to a stable phosphotriester linkage.[3]	30-60 seconds

The efficiency of each coupling step is crucial for the synthesis of long, high-quality RNA molecules. A coupling efficiency of over 99% is typically desired.

Cleavage and Deprotection

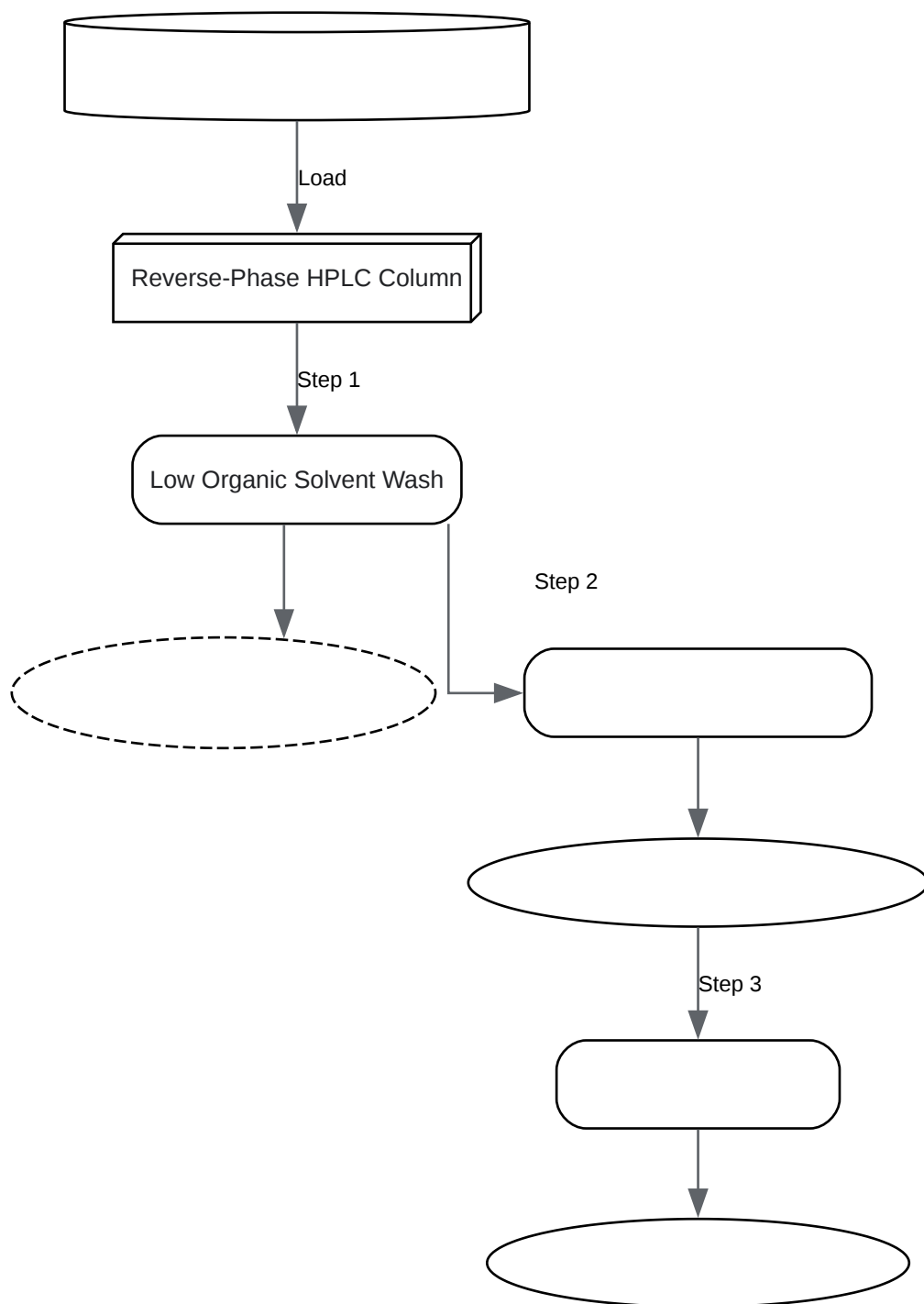
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.

Table 3: Cleavage and Deprotection Protocol

Step	Reagents and Conditions	Purpose
Cleavage from Support & Base Deprotection	Concentrated Ammonium Hydroxide and Methylamine (AMA) at 65°C for 10-15 minutes. [6]	Cleaves the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphate backbone. [6]
2'-OH Silyl Group Deprotection	Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and TEA, or Fluoride reagents like TBAF. [6]	Removes the 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) from the ribose sugars.

Purification

Purification of the synthesized oligonucleotide is essential to remove truncated sequences and other impurities. The hydrophobic nature of the DMT group allows for a highly efficient purification method known as "DMT-on" purification.



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Fig. 2: DMT-on Purification Workflow

In DMT-on purification, the crude deprotected oligonucleotide mixture, where the desired full-length product still retains its 5'-DMT group, is passed through a reverse-phase high-performance liquid chromatography (HPLC) column. The hydrophobic DMT group causes the

full-length oligonucleotide to be strongly retained on the column, while the more polar, shorter failure sequences (which lack the DMT group) are washed away. The purified DMT-on oligonucleotide is then eluted with a higher concentration of organic solvent. Finally, the DMT group is removed by treatment with a mild acid.

Conclusion

5'-O-DMT-rU is an indispensable component in the chemical synthesis of RNA. Its properties and the well-established protocols for its use in solid-phase synthesis enable the routine production of high-purity RNA oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Understanding the technical details of its application is crucial for any scientist working in the field of nucleic acid chemistry and drug development.

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